molecular formula C27H30N4O3 B611826 N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide CAS No. 1206731-57-8

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Cat. No. B611826
M. Wt: 458.562
InChI Key: KXWWYFKVBFUVIZ-SGWCAAJKSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxy peptides, which includes compounds like “N’-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide”, can be achieved through a versatile method that prepares N-hydroxy peptide on solid support . This method evaluates the impact of backbone N-hydroxylation on secondary structure stability .

Scientific Research Applications

Synthesis and Crystal Structures

  • N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide is involved in the synthesis and characterization of new compounds and complexes. For instance, Li, Zhai, Hu, and Jiang (2009) discussed the synthesis of new asymmetric sulfonamide Schiff bases and their copper(II) complexes, highlighting the role of similar compounds in forming complex molecular architectures (Li, Zhai, Hu, & Jiang, 2009).

Reaction Mechanisms

  • Research has focused on understanding the reaction mechanisms involving similar compounds. Chlenov, Salamonov, and Tartakovskii (1976) explored the reactions of certain oxa-azabicyclo octanes with nucleophilic reagents, demonstrating the versatile chemical interactions and transformations possible with such structures (Chlenov, Salamonov, & Tartakovskii, 1976).

Potential Therapeutic Applications

  • Novel histone deacetylase (HDAC) inhibitors, related to the chemical structure , have been studied for their effects in cancer treatment. Rana, Rosengren, and Smith (2022) examined the potential of Jazz90 and Jazz167 HDAC inhibitors in androgen receptor-negative prostate cancer, utilizing multivariate statistical analyses to predict their efficacy (Rana, Rosengren, & Smith, 2022).

Photoluminescence Measurements

  • Compounds with similar structures have been studied for their photoluminescence properties. The research by Lu, Hu, Wang, Guo, and Yang (2017) on benzothiazole derivatives, which exhibit distinct luminescent properties, shows the potential application of such compounds in developing white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).

Polymerization and Material Science

  • The compound's derivatives play a role in the field of material science, particularly in polymerization processes. Singh, Kuckling, Choudhary, Adler, and Koul (2006) described the photopolymerization of N-isopropylacrylamide films, a process integral to developing advanced materials for various applications (Singh, Kuckling, Choudhary, Adler, & Koul, 2006).

Molecular Recognition and Shape Correlation

  • The compound and its analogues have been utilized in studies focusing on molecular shape recognition. Czaun, Rahman, Takafuji, and Ihara (2008) discussed the structure correlation in phenylalanine-based polymer-silica composites, emphasizing the compound's role in creating selective hybrid materials (Czaun, Rahman, Takafuji, & Ihara, 2008).

properties

IUPAC Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 2
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N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 3
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

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